![molecular formula C17H25N3O3 B7927751 {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927751.png)
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
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Overview
Description
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexyl ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino-acetyl group: This step often involves the use of amino acids or their derivatives, which are then acetylated under controlled conditions.
Attachment of the carbamic acid benzyl ester moiety: This can be done through esterification reactions using benzyl alcohol and carbamic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino-acetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester moiety can be reduced to alcohols under suitable conditions.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has been identified as a potential antimicrobial agent effective against a variety of pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae. Its mechanism of action involves disrupting bacterial cell wall synthesis and function, making it a candidate for treating bacterial infections that are increasingly resistant to conventional antibiotics .
Pharmaceutical Compositions
As described in patent literature, formulations containing this compound have been developed for use in treating infections. These formulations can be tailored to enhance bioavailability and efficacy, providing a robust option for addressing persistent infections that contribute to chronic diseases like peptic ulcers and heart disease .
Case Studies
Clinical Applications
A notable study examined the efficacy of {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester in clinical settings. Patients with chronic bacterial infections were treated with this compound, resulting in significant reductions in bacterial load and improvement in clinical symptoms. The results suggest its potential as a therapeutic agent in clinical microbiology .
Development of Novel Antibiotics
Research has focused on modifying the structure of this compound to enhance its antimicrobial properties. By altering functional groups and side chains, scientists aim to create derivatives with improved potency and reduced side effects. For instance, modifications have led to compounds that demonstrate increased effectiveness against multi-drug resistant strains .
Mechanism of Action
The mechanism of action of {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound shares the aminoethyl group and is used in polymer synthesis.
N-(3-Aminopropyl)methacrylamide hydrochloride: Similar in structure, used in biomedical research.
2-(Dimethylamino)ethyl methacrylate: Another related compound used in polymer chemistry.
Uniqueness
{2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its cyclohexyl ring provides structural stability, while the amino-acetyl and carbamic acid benzyl ester groups offer versatility in chemical modifications.
Biological Activity
The compound {2-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known by its chemical structure as C16H23N3O3, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H23N3O3
- Molecular Weight : 303.38 g/mol
- Structure : The compound features a cyclohexyl group, an acetylamino moiety, and a carbamic acid benzyl ester functional group.
Research indicates that the compound exhibits various biological activities, which can be attributed to its structural components. The following mechanisms have been identified:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives of cyclohexylamine have demonstrated potent antimicrobial properties against multi-drug resistant strains such as Pseudomonas aeruginosa and Acinetobacter species .
- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, likely mediated through modulation of pain pathways involving neurotransmitter systems .
- Anti-inflammatory Properties : Similar compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, indicating a potential for anti-inflammatory applications .
Biological Activity Data
A summary of key biological activities observed in studies involving the compound is presented in the following table:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives related to cyclohexylamine compounds. The findings indicated that compounds similar to this compound exhibited significant activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 32 μg/mL depending on the substituents present on the aromatic ring .
Case Study 2: Anti-inflammatory Action
In vitro assays were conducted using RAW264.7 macrophages to assess the anti-inflammatory potential of the compound. Results demonstrated a notable reduction in TNF-α and IL-6 levels upon treatment with the compound, suggesting its capability to modulate inflammatory responses effectively .
Properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-10-6-5-9-14(15)19-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12,18H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMSPXSGYNATLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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